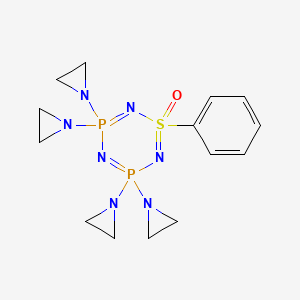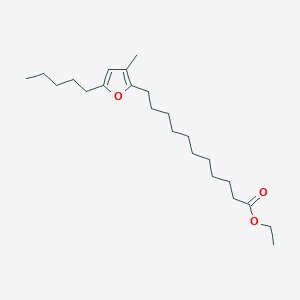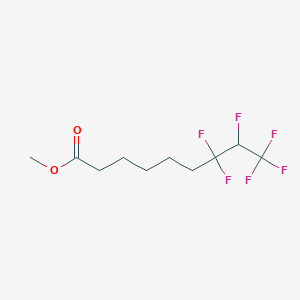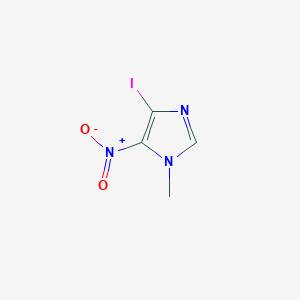
4-Iodo-1-methyl-5-nitro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1-methyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 5-position. These substitutions confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-5-nitro-1H-imidazole can be achieved through several methods. One common approach involves the iodination of 1-methyl-5-nitroimidazole. This reaction typically uses iodine or an iodine-containing reagent in the presence of an oxidizing agent to introduce the iodine atom at the 4-position of the imidazole ring .
Another method involves the nitration of 4-iodo-1-methylimidazole. This reaction uses a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and iodination reactions. These processes are optimized for high yield and purity, using controlled reaction conditions and purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
4-Iodo-1-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Major Products Formed
Substitution: Products include 4-azido-1-methyl-5-nitro-1H-imidazole or 4-thiocyanato-1-methyl-5-nitro-1H-imidazole.
Reduction: The major product is 4-iodo-1-methyl-5-amino-1H-imidazole.
Oxidation: The major product is 4-iodo-1-carboxy-5-nitro-1H-imidazole.
科学的研究の応用
4-Iodo-1-methyl-5-nitro-1H-imidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Iodo-1-methyl-5-nitro-1H-imidazole depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom and methyl group can also influence the compound’s binding affinity to molecular targets, such as enzymes or receptors .
類似化合物との比較
Similar Compounds
4-Iodo-1-methylimidazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-5-nitroimidazole:
4-Iodo-5-nitroimidazole: Lacks the methyl group, which can influence its solubility and biological activity.
Uniqueness
4-Iodo-1-methyl-5-nitro-1H-imidazole is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the iodine atom enhances its reactivity in substitution reactions, while the nitro group provides potential biological activity. The methyl group influences its solubility and overall stability .
特性
CAS番号 |
76529-47-0 |
|---|---|
分子式 |
C4H4IN3O2 |
分子量 |
253.00 g/mol |
IUPAC名 |
4-iodo-1-methyl-5-nitroimidazole |
InChI |
InChI=1S/C4H4IN3O2/c1-7-2-6-3(5)4(7)8(9)10/h2H,1H3 |
InChIキー |
HYIXYWKRGGDKJR-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC(=C1[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



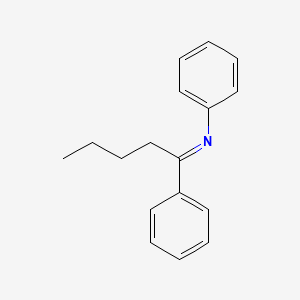

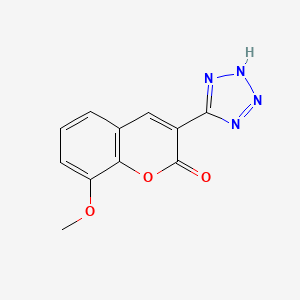
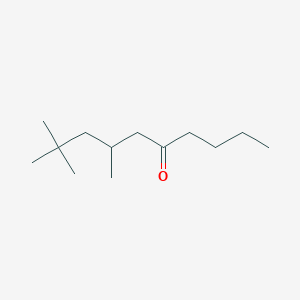
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
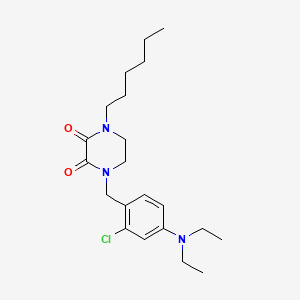
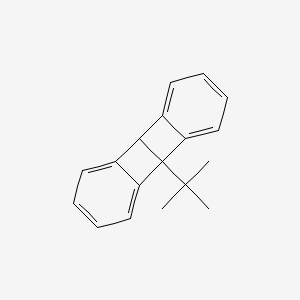
![8-{[Chloro(dimethyl)silyl]oxy}quinoline](/img/structure/B14451841.png)
